molecular formula C12H13NOS B14197351 6-Methyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,4,6-trienal CAS No. 849419-02-9

6-Methyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,4,6-trienal

Cat. No.: B14197351
CAS No.: 849419-02-9
M. Wt: 219.30 g/mol
InChI Key: LOFWECDJYUOFTL-UHFFFAOYSA-N
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Description

6-Methyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,4,6-trienal is a heterocyclic organic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds

Preparation Methods

Common synthetic routes include the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

6-Methyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,4,6-trienal undergoes various chemical reactions, including:

Scientific Research Applications

6-Methyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,4,6-trienal has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,4,6-trienal involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring’s aromaticity and electron distribution play a crucial role in its binding affinity and activity . The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds to 6-Methyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,4,6-trienal include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug. What sets this compound apart is its unique hepta-2,4,6-trienal moiety, which may confer distinct chemical and biological properties.

Properties

CAS No.

849419-02-9

Molecular Formula

C12H13NOS

Molecular Weight

219.30 g/mol

IUPAC Name

6-methyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,4,6-trienal

InChI

InChI=1S/C12H13NOS/c1-10(6-4-3-5-7-14)8-12-9-15-11(2)13-12/h3-9H,1-2H3

InChI Key

LOFWECDJYUOFTL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C=C(C)C=CC=CC=O

Origin of Product

United States

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